molecular formula C6H8ClNO2 B6592362 4-Amino-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1956318-23-2

4-Amino-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B6592362
CAS No.: 1956318-23-2
M. Wt: 161.58 g/mol
InChI Key: WPGDIHYIPQGBBY-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2H-pyran-2-one hydrochloride is a heterocyclic compound that belongs to the pyran family This compound is characterized by a six-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride typically involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with ammonia or an amine under acidic conditions. One common method is the Biginelli reaction, which involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with an aldehyde and urea in the presence of a catalyst such as hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale Biginelli reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol, with the temperature and reaction time carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methyl-2H-pyran-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Amino-6-methyl-2H-pyran-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .

Comparison with Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: This compound is structurally similar but lacks the amino group.

    4-Methoxy-6-methyl-2H-pyran-2-one: This derivative has a methoxy group instead of an amino group.

Uniqueness: 4-Amino-6-methyl-2H-pyran-2-one hydrochloride is unique due to its amino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-6-methylpyran-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDIHYIPQGBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956318-23-2
Record name 2H-Pyran-2-one, 4-amino-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956318-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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